![molecular formula C24H33N3O2S B3738354 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B3738354.png)

2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N-phenylhydrazinecarbothioamide

説明

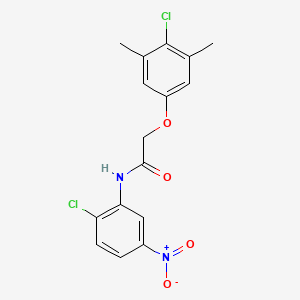

The compound “2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N-phenylhydrazinecarbothioamide” seems to be a derivative of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate . This parent compound is a propionate-based phenolic antioxidant that can be used as a polymeric stabilizer .

Synthesis Analysis

The synthesis of such compounds often involves various chemical reactions. For instance, fractions were collected at regular intervals, spotted on thin layer chromatography (TLC) plates, and developed with the same solvent system . Another method involved centrifuging the compound in methanol at 10,000 rpm for 30 min to separate nanosponge particles .Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The molecular formula of a similar compound, 2,2’-Thiodiethylene Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is C38H58O6S .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, it might be involved in reactions that produce antifungal activity . The compound’s reactivity with other substances needs to be studied further for a comprehensive understanding .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. A similar compound, 2,2’-Thiodiethylene Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is a solid at 20°C with a molecular weight of 642.94 .科学的研究の応用

Antifungal Activity

ODHP was initially extracted from the culture broth of Alcaligenes faecalis MT332429 and demonstrated promising antimycotic activity . Researchers have formulated ODHP-loaded β-cyclodextrin nanosponges (NS) hydrogel (HG) to control skin fungal ailments. The NS-HG formulation exhibited stability, in vitro antifungal activity against Candida albicans, and enhanced skin permeability compared to the control fluconazole. In vivo studies showed improved wound healing and collagen deposition .

Wound Healing and Tissue Repair

The same ODHP-NS-HG formulation mentioned above also showed increased survival rates, wound contraction, and inhibition of inflammation in animal models. Histopathological examinations revealed improved healing and collagen deposition, making ODHP a potential candidate for wound healing applications .

Topical Drug Delivery

ODHP-NS-HG demonstrated higher permeability through rats’ skin compared to the control isoconazole 1%. This suggests that the nanosponge formulation could serve as an effective carrier for enhanced and improved topical delivery of ODHP .

Biotechnological Applications

ODHP’s unique chemical structure makes it an interesting candidate for biotechnological applications. Researchers have already optimized its production using central composite design, resulting in a significant increase in yield . Investigating its potential in bioremediation, biosynthesis, or other biotechnological processes could be worthwhile.

Food Contact Materials

While not directly related to scientific research, it’s worth noting that ODHP derivatives (esters with C13-C15 branched and linear alcohols) have been evaluated for safety in food contact materials . This highlights its relevance beyond pharmaceutical and biotechnological fields.

将来の方向性

作用機序

Target of Action

It is known that similar compounds, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, have shown promising antimycotic activity

Mode of Action

It is likely that it interacts with its targets in a way that disrupts their normal function, leading to the observed antimycotic effects . The specific nature of these interactions and the resulting changes in the target cells remain to be elucidated.

Biochemical Pathways

Given its potential antimycotic activity, it may interfere with pathways essential for the growth and survival of fungal cells

Pharmacokinetics

A related compound, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, has been formulated as a nanosponge hydrogel, which suggests potential strategies for enhancing the bioavailability of this compound .

Result of Action

The related compound octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate has shown higher in vitro antifungal activity against candida albicans compared to the control fluconazole

Action Environment

The related compound octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate has been shown to remain stable under tested conditions when formulated as a nanosponge hydrogel . This suggests that similar formulations of this compound may also be stable under various environmental conditions.

特性

IUPAC Name |

1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2S/c1-23(2,3)18-14-16(15-19(21(18)29)24(4,5)6)12-13-20(28)26-27-22(30)25-17-10-8-7-9-11-17/h7-11,14-15,29H,12-13H2,1-6H3,(H,26,28)(H2,25,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLVSVXWQGYZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3738285.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3738300.png)

![2-({2-bromo-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B3738308.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3738312.png)

![N'-[2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]isonicotinohydrazide](/img/structure/B3738320.png)

![4-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3738326.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3738332.png)

![N-{2-chloro-5-[(3,5-diethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3738339.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzenesulfonamide](/img/structure/B3738347.png)

![ethyl 2-({3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acryloyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3738379.png)